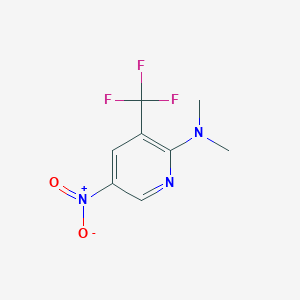

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-amino-3-(trifluoromethyl)pyridine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:

- Oxidation : The nitro group can be oxidized to form nitroso derivatives.

- Reduction : The nitro group can be reduced to an amine using agents like hydrogen gas with palladium on carbon.

- Substitution : The trifluoromethyl group can be replaced by other functional groups in nucleophilic substitution reactions.

Biology

The compound is being investigated for its bioactive properties , particularly its potential as an antimicrobial and anticancer agent. Studies have shown that it can interact with biological macromolecules, influencing enzyme activity and cellular processes.

- Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by disrupting cellular energy metabolism.

- Antimicrobial Properties : Preliminary investigations suggest effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development due to its unique pharmacokinetic properties. Its interactions with specific molecular targets may lead to the design of molecules with improved therapeutic efficacy.

Industry

This compound is utilized in developing agrochemicals and materials with specific properties such as increased stability or reactivity.

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines by disrupting mitochondrial function and energy production pathways.

Antimicrobial Properties

Research has indicated effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparaison Avec Des Composés Similaires

- 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

- 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Comparison: N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Activité Biologique

N,N-Dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C₈H₈F₃N₃O₂ and a molecular weight of approximately 235.166 g/mol. This compound features a pyridine ring substituted with a nitro group at the 5-position, a trifluoromethyl group at the 3-position, and two methyl groups attached to the nitrogen atom at the 2-position. Its unique structural characteristics contribute to its chemical reactivity and biological activity, making it an interesting subject of study in pharmacology and medicinal chemistry.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃N₃O₂ |

| Molecular Weight | 235.166 g/mol |

| Functional Groups | Nitro (-NO₂), Trifluoromethyl (-CF₃), Dimethylamine (-N(CH₃)₂) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Similar compounds have been shown to inhibit electron transport in mitochondrial complex I, which disrupts ATP production and can lead to cell death. The trifluoromethyl group enhances lipophilicity, facilitating the compound's penetration into cell membranes and interaction with molecular targets.

Biological Activity Studies

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, suggest that it may modulate enzyme activity through inhibition or activation. Furthermore, studies have highlighted its potential applications in drug development due to its unique pharmacokinetic properties.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting cellular energy metabolism.

- Antimicrobial Properties : Preliminary investigations have shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-pyridine derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Apoptosis induction |

| 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | Potentially toxic, Interferes with mitochondrial function | Disruption of ATP production |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Antioxidant properties | Modulation of oxidative stress responses |

Propriétés

IUPAC Name |

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-13(2)7-6(8(9,10)11)3-5(4-12-7)14(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDOYGOANMFTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324837 | |

| Record name | N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

813425-49-9 | |

| Record name | N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.